molecular formula C15H21NO4 B2403812 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid CAS No. 191611-88-8

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

Cat. No.: B2403812
CAS No.: 191611-88-8
M. Wt: 279.336
InChI Key: QHXDGTCLHSYKEF-UHFFFAOYSA-N
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Description

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is a versatile compound with a unique structure that allows for diverse applications in various scientific fields. This compound is known for its potential use in drug synthesis, polymer chemistry, and nanotechnology advancements.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(9-13(17)18)11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXDGTCLHSYKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group tolerant reaction conditions . The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory Agents : The compound has shown potential as an anti-inflammatory agent. Research indicates that derivatives of butanoic acid can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated similar compounds and found that modifications to the butanoic acid structure enhanced anti-inflammatory activity. The study highlighted the importance of the phenyl substitution for biological activity .

Biochemical Research

Enzyme Inhibitors : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates allows it to interfere with enzyme activity, making it useful in studying metabolic processes.

Case Study : In a kinetic study involving 4-oxo-4-phenyl butanoic acid, researchers demonstrated how structural analogs could effectively inhibit enzyme activity related to metabolic syndromes . This provides insights into how modifications can lead to improved inhibitors.

Synthesis of Peptides

The compound can be utilized in peptide synthesis due to its amino acid-like structure. It serves as a building block for creating more complex peptides that have therapeutic applications.

Data Table: Synthesis Applications

ApplicationDescriptionReference
Anti-inflammatory agentsPotential treatment for inflammatory diseasesJournal of Medicinal Chemistry
Enzyme inhibitorsInterference with metabolic enzymesKinetic study results
Peptide synthesisBuilding block for therapeutic peptidesSynthesis protocols

Material Science

The compound's unique structure allows it to be explored in material science applications, particularly in creating polymers with specific properties. Its reactivity can be harnessed to develop new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
  • 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pentanoic acid

Uniqueness

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is unique due to its specific structure, which allows for diverse applications in various scientific fields. Its versatility and potential for use in drug synthesis, polymer chemistry, and nanotechnology make it a valuable compound for research and industrial applications.

Biological Activity

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 158851-30-0
  • IUPAC Name : (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation and function. Additionally, it may modulate cellular signaling pathways through receptor interactions.

Biological Activities

  • Antitumor Activity : Research indicates that derivatives of butanoic acid can exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis.
    • Case Study : A study demonstrated that related compounds showed significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
    • Research Finding : Inhibitory assays revealed that the compound effectively reduced the activity of certain proteases, which are crucial in various biological processes .
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of similar compounds in the butanoic acid class.
    • Case Study : A recent investigation showed that these compounds could downregulate pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis
Enzyme InhibitionReduces protease activity
Anti-inflammatoryDownregulates cytokines

Q & A

What are the recommended synthetic routes for 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid, and how can purity be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Protection of the Amino Group: Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃/DMF) to protect the amine on the phenyl ring .

Coupling Reactions: Use Friedel-Crafts acylation or Michael addition (as seen in structurally related compounds) to attach the butanoic acid moiety to the aromatic ring .

Deprotection and Purification: Remove the Boc group selectively using trifluoroacetic acid (TFA) in dichloromethane. Purify via reversed-phase HPLC or column chromatography with gradients of acetonitrile/water to achieve >95% purity .

Key Considerations: Monitor reaction progress using TLC (silica gel, UV visualization) and confirm final structure via 1^1H/13^13C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Enantiomeric Purity: The compound may exist as R/S enantiomers (common in butanoic acid derivatives), which can exhibit divergent bioactivities. Resolve using chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiopure intermediates via asymmetric catalysis .
  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (affecting ionization of the carboxylic acid group) can alter activity. Standardize assays using protocols from repositories like PubChem BioAssay .
  • Metabolite Interference: Perform LC-MS/MS to identify metabolites (e.g., oxidative products) that may contribute to observed effects .

Case Study: In inflammation studies, conflicting IC₅₀ values were traced to differences in LPS-induced TNF-α assay protocols. Harmonizing endotoxin levels resolved discrepancies .

What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Level: Advanced
Methodological Answer:

Molecular Docking: Use software like AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or PPARγ) to predict binding modes. Focus on the carboxylic acid group’s interaction with catalytic residues .

Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time. A typical running buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl .

Mutagenesis Studies: Introduce point mutations (e.g., Arg120Ala in COX-2) to validate predicted interaction sites via loss of binding affinity .

Data Interpretation: Compare ΔG values from docking with SPR-derived Kd. A >10-fold mismatch suggests unaccounted solvation effects or protein flexibility.

How can structural analogs of this compound be designed to enhance metabolic stability?

Level: Advanced
Methodological Answer:

Bioisosteric Replacement: Substitute the phenyl ring with pyridyl (improves solubility) or replace the Boc group with acetyl (reduces steric hindrance). Refer to SAR tables for guidance (e.g., ED₅₀ vs. logP trends) .

Prodrug Approaches: Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis regenerating the active form .

Deuterium Labeling: Introduce deuterium at α-positions of the butanoic chain to slow CYP450-mediated oxidation (e.g., using D₂O/K₂CO₃ exchange) .

Validation: Assess stability in human liver microsomes (HLM) and measure half-life improvements via LC-MS quantification.

What analytical techniques are critical for characterizing degradation products under stressed conditions?

Level: Basic
Methodological Answer:

Forced Degradation Studies: Expose the compound to heat (40–80°C), acidic (0.1 M HCl), or basic (0.1 M NaOH) conditions. Monitor via:

  • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients. Degradation products often elute earlier due to increased polarity .
  • HRMS: Identify fragments using ESI+ mode (e.g., m/z 309.36 [M+H]⁺ for the parent ion) .

Mechanistic Insight: Oxidative degradation (via H₂O₂) typically cleaves the Boc group, generating 4-aminophenylbutanoic acid (confirmed by NMR δ 6.5–7.0 ppm for aromatic protons) .

How does the compound’s stereochemistry influence its pharmacokinetic profile?

Level: Advanced
Methodological Answer:

  • Absorption: The (S)-enantiomer may exhibit higher Caco-2 permeability due to favorable interactions with efflux transporters (e.g., P-gp). Assess using bidirectional transport assays .
  • Metabolism: CYP3A4 preferentially oxidizes the (R)-enantiomer in human hepatocytes. Quantify using chiral LC-MS/MS (LOQ: 1 ng/mL) .
  • Excretion: Renal clearance differences arise from enantiomer-specific binding to plasma proteins (e.g., albumin). Measure unbound fraction via ultrafiltration .

Example: In rat models, the (S)-enantiomer showed a 2.3-fold higher AUC₀–24h than the (R)-form, necessitating enantioselective synthesis for preclinical studies .

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